N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and benzamide moieties in its structure suggests it may exhibit interesting biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then subjected to alkylation reactions to introduce the ethyl group. The trifluoromethylbenzamide moiety is usually introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl groups in the quinoline and benzamide moieties can be reduced to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of the benzamide moiety could yield the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoline moiety may interact with DNA or proteins, while the trifluoromethylbenzamide moiety could enhance binding affinity or selectivity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide: shares structural similarities with other quinoline derivatives, such as quinine and chloroquine.
Benzamide derivatives: like N-(2-phenylethyl)benzamide also exhibit similar chemical properties.
Uniqueness
The unique combination of the quinoline and trifluoromethylbenzamide moieties in this compound distinguishes it from other compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c1-12-7-8-13(2)18-16(12)11-14(19(27)26-18)9-10-25-20(28)15-5-3-4-6-17(15)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBNJRHKIAVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.